Pomalidomide-CO-PEG1-propargyl is a synthetic compound derived from pomalidomide, which is an immunomodulatory drug primarily used in the treatment of multiple myeloma. The addition of polyethylene glycol (PEG) and propargyl groups enhances its solubility and bioavailability, making it suitable for various therapeutic applications. This compound falls under the classification of small molecules with potential uses in cancer therapy and other diseases.
Pomalidomide itself is a derivative of thalidomide and was developed by Celgene Corporation. The PEGylation of drugs, including pomalidomide, is a common strategy to improve pharmacokinetic properties.
Pomalidomide-CO-PEG1-propargyl can be classified as:
The synthesis of Pomalidomide-CO-PEG1-propargyl involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Common reagents may include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.
The molecular structure of Pomalidomide-CO-PEG1-propargyl includes:
The molecular formula can be represented as C₁₈H₁₈N₄O₃, with a molecular weight that varies depending on the length of the PEG chain used.
Pomalidomide-CO-PEG1-propargyl can undergo various chemical reactions:
The stability and reactivity of this compound depend on the conditions under which it is stored and used. For example, maintaining an inert atmosphere during synthesis can prevent unwanted side reactions.
Pomalidomide functions primarily by modulating immune responses and inhibiting angiogenesis. It enhances T-cell activation and increases the production of cytokines like tumor necrosis factor-alpha.
Studies have shown that pomalidomide can induce apoptosis in malignant cells and inhibit their proliferation. The PEGylation may enhance these effects by improving circulation time in the bloodstream.
Relevant data indicate that PEGylated compounds often exhibit reduced immunogenicity and longer half-lives compared to their non-modified counterparts.
Pomalidomide-CO-PEG1-propargyl has potential applications in:
The synthesis of Pomalidomide-carbonyl-polyethylene glycol 1-propargyl hinges on strategic functionalization of the pomalidomide scaffold at its 4-amino position. This site serves as the primary anchor for linker conjugation, preserving the compound's cereblon-binding pharmacophore essential for proteolysis-targeting chimera (PROTAC) functionality [5] [6]. Nucleophilic aromatic substitution represents the predominant pathway, wherein the electron-deficient fluoro group in 4-fluorothalidomide precursors undergoes displacement by amine-terminated polyethylene glycol linkers. This reaction typically proceeds in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures (50–80°C), utilizing diisopropylethylamine as a base to scavenge hydrogen fluoride byproducts [2] [9].
A critical challenge in this synthesis is suppressing competitive nucleophilic acyl substitution at the glutarimide carbonyl. Research demonstrates that this side reaction generates a cryptic impurity (approximately 5–20% yield) where the polyethylene glycol moiety displaces the glutarimide ring instead of the aromatic fluoride [2]. This impurity co-elutes with the desired product during standard reverse-phase high-performance liquid chromatography purification, necessitating advanced mitigation strategies:
Table 1: Synthetic Approaches and Byproduct Control in Pomalidomide-Polyethylene Glycol Conjugation | Method | Conditions | Yield (Desired Product) | Impurity Reduction | |--------------------------|--------------------------------|-------------------------|---------------------| | Standard Nucleophilic Aromatic Substitution | Dimethylformamide, 70°C, 24h | 54–60% | <20% | | Taurine Scavenging | Post-reaction treatment, 25°C | 41% (isolated) | <1% | | High-Dilution Protocol | Acetonitrile (0.01 M), 60°C | 45% | 5–8% | | Continuous Flow Synthesis| Microreactor, 100°C, <10 min | 78% | <3% | Continuous flow methodologies have emerged as superior alternatives, enhancing reaction reproducibility while minimizing glutarimide displacement through precise temperature control and reduced residence times [9]. Post-synthetic purification leverages the differential reactivity of the impurity; treatment with taurine (2-aminoethanesulfonic acid) converts the acyl substitution byproduct into a water-soluble sulfonate adduct, enabling aqueous extraction and increasing isolated yields to >40% with >99% purity [2]. Nuclear magnetic resonance validation remains essential, with characteristic shifts confirming successful conjugation: the 4-amino group’s proton signal (δ 6.5–7.0 ppm) disappears, while propargyl terminus protons resonate at δ 2.5 ppm (triplet, ≡C-H) and δ 4.6 ppm (doublet, -O-CH₂-C≡) [1] [6].
The polyethylene glycol spacer in Pomalidomide-carbonyl-polyethylene glycol 1-propargyl serves as a critical molecular ruler, dictating ternary complex formation efficiency between the target protein, cereblon, and the PROTAC structure. Comparative studies establish that shorter polyethylene glycol chains (n=1–3 ethylene glycol units) optimize degradation efficacy by balancing molecular rigidity with necessary flexibility [7] [10]. The monodisperse polyethylene glycol 1 linker in this compound provides a 12.3 Å span between pomalidomide and the propargyl group—a distance empirically validated for efficient ubiquitin transfer in cereblon-based degraders [5] [8].
Linker functionalization strategies profoundly influence PROTAC properties:
Table 2: Impact of Polyethylene Glycol Length on Degrader Performance | Polyethylene Glycol Units | Spacer Length (Å) | CRBN-POI Degradation Efficiency (DC₅₀)* | Cellular Permeability (Papp ×10⁻⁶ cm/s) | |---------------------------|-------------------|----------------------------------------|-----------------------------------------| | 0 (direct conjugation) | 0 | >10 μM | 12.5 ± 1.8 | | 1 (Pomalidomide-carbonyl-polyethylene glycol 1-propargyl) | 12.3 | 0.15 ± 0.03 μM | 18.2 ± 2.1 | | 2 | 15.7 | 0.08 ± 0.02 μM | 21.6 ± 1.9 | | 3 | 19.1 | 0.25 ± 0.05 μM | 23.4 ± 2.4 | *DC₅₀: Half-maximal degradation concentration in leukemia cell assays [7] [10] Notably, polyethylene glycol 1 represents the optimal compromise for cytosolic targets—excessive elongation (polyethylene glycol 2–3) improves permeability but may enable non-productive ternary complex geometries, diminishing degradation potency [7]. Automated synthesizers now incorporate standardized cartridges (e.g., Synple Reagent-cartridge Cereblon-polyethylene glycol 1) to streamline variant screening, enabling rapid reductive amination between aldehyde-functionalized warheads and the amine terminus of pomalidomide-polyethylene glycol 1 building blocks [8].
The propargyl terminus in Pomalidomide-carbonyl-polyethylene glycol 1-propargyl enables bioorthogonal "click" ligation, providing a versatile handle for copper-catalyzed azide-alkyne cycloaddition with azide-functionalized target ligands. This moiety’s minimal steric footprint (<5 Å van der Waals radius) and kinetic selectivity overcome limitations of traditional carboxylic acid-amine couplings, particularly when conjugating sterically hindered warheads [1] [10]. Key advantages include:
The propargyl ether’s electronic configuration (≡C-H bond polarization) facilitates reaction monitoring via infrared spectroscopy (2100–2150 cm⁻¹ C≡C stretch) and nuclear magnetic resonance (δ 2.5 ppm triplet) [1]. This functionality has been exploited in combinatorial PROTAC libraries, where pomalidomide-carbonyl-polyethylene glycol 1-propargyl undergoes parallel reactions with azide-bearing warheads targeting kinases, bromodomains, and nuclear receptors [8] [10]. Kinetic studies confirm that propargyl-based conjugates achieve complete conversion within 30 minutes using 1 mol% copper sulfate/sodium ascorbate catalyst, whereas traditional carbodiimide-mediated amide formations require 12–24 hours with <85% yields [6].
The modularity extends beyond PROTACs; this compound serves as a precursor for antibody-drug conjugates and fluorescence probes. For example, strain-promoted azide-alkyne cycloaddition with dibenzocyclooctyne-modified antibodies generates homogeneous conjugates with drug-antibody ratios of 2.0 ± 0.3, circumventing cytotoxicity associated with stochastic lysine conjugation [10]. The terminal alkyne also permits Sonogashira couplings with aryl halides under palladium catalysis, though this remains underexploited in biological conjugations [1].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2